
2-(Bromomethyl)-2-(2-methylpropyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-2-(2-methylpropyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom. This particular compound features a bromomethyl group and a 2-methylpropyl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(2-methylpropyl)oxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(Hydroxymethyl)-2-(2-methylpropyl)oxolane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
化学反应分析
Types of Reactions
2-(Bromomethyl)-2-(2-methylpropyl)oxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to replace the bromine atom with an azide group.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium can oxidize the compound.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether can reduce the bromomethyl group.
Major Products Formed
Nucleophilic Substitution: Formation of azide, amine, or ether derivatives.
Oxidation: Formation of oxolane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of 2-(Methyl)-2-(2-methylpropyl)oxolane.
科学研究应用
2-(Bromomethyl)-2-(2-methylpropyl)oxolane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Bromomethyl)-2-(2-methylpropyl)oxolane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. The molecular targets and pathways involved vary based on the specific reactions and applications.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-2-(2-methylpropyl)oxolane: Similar structure but with a chlorine atom instead of bromine.
2-(Hydroxymethyl)-2-(2-methylpropyl)oxolane: Contains a hydroxyl group instead of a bromomethyl group.
2-(Methyl)-2-(2-methylpropyl)oxolane: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-(Bromomethyl)-2-(2-methylpropyl)oxolane is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions
属性
分子式 |
C9H17BrO |
|---|---|
分子量 |
221.13 g/mol |
IUPAC 名称 |
2-(bromomethyl)-2-(2-methylpropyl)oxolane |
InChI |
InChI=1S/C9H17BrO/c1-8(2)6-9(7-10)4-3-5-11-9/h8H,3-7H2,1-2H3 |
InChI 键 |
WSTSDRXEVCYAQM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1(CCCO1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


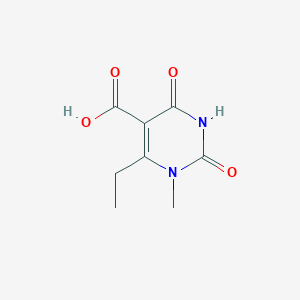
![2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)
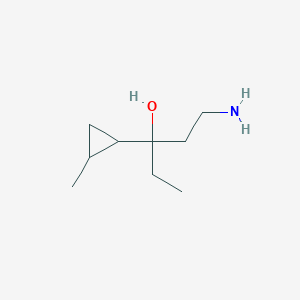

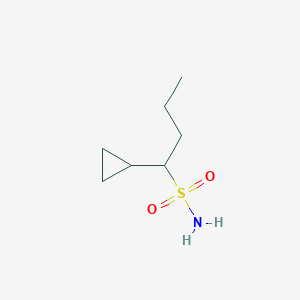
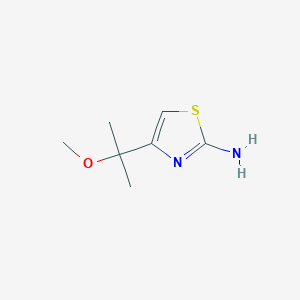
![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)
![2-[(2-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13183904.png)
![(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid](/img/structure/B13183907.png)
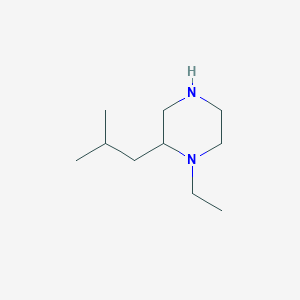
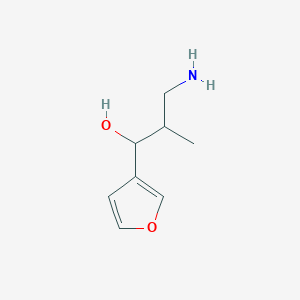

![2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13183928.png)

